L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline

Description

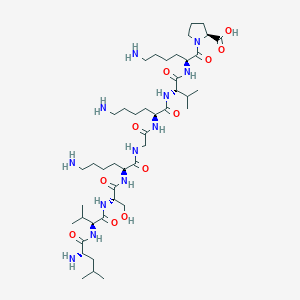

L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline is a synthetic nonapeptide composed of nine amino acid residues: leucine (Leu), valine (Val), serine (Ser), lysine (Lys), glycine (Gly), and proline (Pro). Its sequence is structured as follows: Leu-Val-Ser-Lys-Gly-Lys-Val-Lys-Pro.

Properties

CAS No. |

921783-88-2 |

|---|---|

Molecular Formula |

C44H82N12O11 |

Molecular Weight |

955.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C44H82N12O11/c1-25(2)22-28(48)37(59)54-35(26(3)4)42(64)53-32(24-57)40(62)51-29(14-7-10-18-45)38(60)49-23-34(58)50-30(15-8-11-19-46)39(61)55-36(27(5)6)41(63)52-31(16-9-12-20-47)43(65)56-21-13-17-33(56)44(66)67/h25-33,35-36,57H,7-24,45-48H2,1-6H3,(H,49,60)(H,50,58)(H,51,62)(H,52,63)(H,53,64)(H,54,59)(H,55,61)(H,66,67)/t28-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |

InChI Key |

PBAFXFLOZHSDHE-NQMRTVNASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oligopeptides like L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various cellular processes.

Comparison with Similar Compounds

Key Structural Features:

- Molecular Formula: Calculated as $ C{44}H{82}N{12}O{11} $ (derived from summing constituent amino acids and subtracting water for peptide bonds).

- Molecular Weight : Approximately 954 g/mol (estimated).

- Functional Groups :

- Three lysine residues contributing positive charge at physiological pH.

- Proline at the C-terminus, introducing structural rigidity.

- Hydrophobic residues (Leu, Val) and polar residues (Ser, Gly).

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Peptides

Key Findings:

Structural Complexity :

- The target peptide is linear with cationic lysine clusters, contrasting with cyclic peptides (e.g., compounds) that exhibit enhanced enzymatic stability .

- Proline’s presence in the target peptide reduces conformational flexibility, unlike glycine-rich peptides (e.g., ) that are more flexible .

Charge and Solubility :

- The three lysine residues in the target peptide enhance water solubility and membrane interaction, similar to Larazotide’s lysine content .

- Compounds with aromatic or sulfur-containing residues (e.g., ’s tyrosine and methionine) exhibit distinct solubility and redox properties .

Pharmacological Potential: Perindoprilat’s cyclic structure and ACE inhibition mechanism highlight the importance of cyclization in therapeutic peptides . The target peptide’s lysine-rich composition may facilitate cell-penetrating capabilities, analogous to HIV-Tat peptide derivatives.

Molecular Weight Trends :

- Larger peptides (e.g., ’s 1426.7 g/mol) often face challenges in bioavailability, whereas smaller peptides (e.g., ’s 754.8 g/mol) are more easily absorbed .

Research Implications

- Optimization Strategies : Introducing cyclization or methylation (as in compounds) could improve the target peptide’s stability .

- Biological Testing : Comparative studies with Larazotide (258818-34-7) could elucidate shared mechanisms in mucosal barrier modulation .

- Synthetic Challenges : The target peptide’s multiple lysine residues may complicate synthesis due to side-chain protection requirements.

Biological Activity

L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline is a complex peptide that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological functions, mechanisms of action, and relevant research findings.

Overview of the Compound

L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline is a synthetic peptide composed of nine amino acids. Its structure suggests potential roles in modulating physiological processes, particularly in metabolic regulation and cellular signaling.

1. Insulin Secretion Modulation

Research indicates that peptides similar to L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline can influence insulin secretion. For instance, the glucose-dependent insulinotropic polypeptide (GIP) has been shown to stimulate insulin release in response to glucose levels. GIP is released from intestinal K cells postprandially and enhances the secretion of insulin from pancreatic beta cells .

2. Gastric Acid Secretion Inhibition

Studies have demonstrated that certain peptides can inhibit gastric acid secretion. Specifically, GIP has been reported to reduce histamine-induced gastric acid secretion, which may be relevant for understanding the inhibitory effects of L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline on gastric function .

3. Gastric Motility

The modulation of gastric emptying is another critical function associated with this peptide. Research suggests that peptides like GIP can stimulate gastric motility, thereby influencing digestive processes .

The mechanisms through which L-Leucyl-L-valyl-L-seryl-L-lysylglycyl-L-lysyl-L-valyl-L-lysyl-L-proline exerts its biological effects may involve:

- Receptor Interaction : The peptide may interact with specific receptors on pancreatic beta cells and gastrointestinal tissues, leading to downstream signaling that promotes insulin secretion and inhibits gastric acid production.

- Signal Transduction Pathways : Activation of pathways such as the cAMP signaling cascade could be crucial for mediating the effects on insulin release and gastric motility.

Case Study 1: Insulin Secretion

In a study examining the effects of GIP on insulin release, it was found that administration of GIP resulted in a significant increase in plasma insulin levels in response to glucose ingestion. This suggests that peptides with similar structures may have comparable effects on insulin regulation .

Case Study 2: Gastric Function

Another study focused on the role of GIP in gastric function indicated that this peptide not only inhibits acid secretion but also enhances gastric motility. This dual action could be beneficial in managing conditions related to gastric emptying disorders .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Insulin Secretion | Increased insulin levels | Interaction with pancreatic receptors |

| Gastric Acid Secretion Inhibition | Decreased gastric acid production | Inhibition of histamine response |

| Gastric Motility | Enhanced gastric emptying | Stimulation of gastrointestinal motility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.